Dibenzo[b,d]furan-1,2-diol
Overview
Description
Dibenzo[b,d]furan-1,2-diol is a heterocyclic organic compound that features a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]furan-1,2-diol can be synthesized through several methods. One common approach involves the cyclization of diaryl ethers. This process typically requires the use of metal complex catalysis to facilitate the formation of the furan ring . Another method involves the annulation of benzofuran derivatives, which can be achieved through photochemical reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of substituted biphenyls as starting materials. These biphenyls undergo a series of reactions, including O-arylation and subsequent cyclization, to form the desired dibenzo[b,d]furan core .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, halogenated compounds, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibenzo[b,d]furan-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-1,2-diol involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein tyrosine phosphatase 1B by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential treatment for diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with a similar structure but lacking the hydroxyl groups at positions 1 and 2.
Benzofuran: A simpler compound with only one benzene ring fused to a furan ring.
Dibenzodioxin: A compound with two oxygen atoms in the furan ring, making it more oxygenated than dibenzo[b,d]furan-1,2-diol.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at positions 1 and 2, which significantly influence its chemical reactivity and biological activity. These hydroxyl groups make it more versatile in chemical synthesis and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
dibenzofuran-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNVFLDNKPAFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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